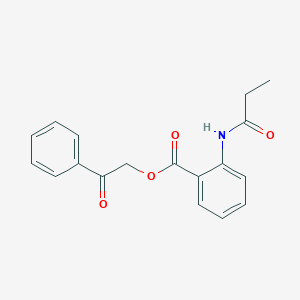

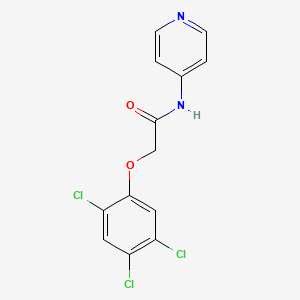

![molecular formula C21H27NO2 B5788360 1-[4-(benzyloxy)-3-methoxybenzyl]azepane](/img/structure/B5788360.png)

1-[4-(benzyloxy)-3-methoxybenzyl]azepane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-[4-(benzyloxy)-3-methoxybenzyl]azepane, also known as BOMBA, is a chemical compound that has been widely studied for its potential applications in scientific research. BOMBA belongs to the class of compounds known as azepanes, which are cyclic amines that contain a seven-membered ring. The unique chemical structure of BOMBA has led to its investigation as a potential tool for studying various biological processes.

Mechanism of Action

The mechanism of action of 1-[4-(benzyloxy)-3-methoxybenzyl]azepane involves its binding to GPCRs, which can activate or inhibit downstream signaling pathways depending on the specific receptor subtype. The binding of 1-[4-(benzyloxy)-3-methoxybenzyl]azepane to GPCRs can also induce conformational changes in the receptor, which can lead to altered ligand binding or receptor trafficking. Understanding the mechanism of action of 1-[4-(benzyloxy)-3-methoxybenzyl]azepane is critical for interpreting its effects on biological systems.

Biochemical and Physiological Effects

1-[4-(benzyloxy)-3-methoxybenzyl]azepane has been shown to have a range of biochemical and physiological effects, depending on the specific receptor subtype it binds to. For example, 1-[4-(benzyloxy)-3-methoxybenzyl]azepane has been shown to activate the G protein-coupled receptor 55 (GPR55), which is involved in the regulation of pain, inflammation, and bone density. 1-[4-(benzyloxy)-3-methoxybenzyl]azepane has also been shown to inhibit the G protein-coupled receptor 119 (GPR119), which is involved in the regulation of glucose homeostasis and lipid metabolism. These effects suggest that 1-[4-(benzyloxy)-3-methoxybenzyl]azepane could have potential therapeutic applications in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-[4-(benzyloxy)-3-methoxybenzyl]azepane is its high selectivity for certain GPCRs, which makes it a valuable tool for studying their function and regulation. 1-[4-(benzyloxy)-3-methoxybenzyl]azepane is also relatively easy to synthesize, making it a practical compound for scientific research. However, one limitation of 1-[4-(benzyloxy)-3-methoxybenzyl]azepane is its relatively low potency compared to other GPCR ligands, which can make it difficult to achieve significant biological effects without high concentrations. Additionally, the effects of 1-[4-(benzyloxy)-3-methoxybenzyl]azepane on cellular signaling pathways can be complex and difficult to interpret, requiring careful experimental design and analysis.

Future Directions

There are several potential future directions for research on 1-[4-(benzyloxy)-3-methoxybenzyl]azepane and its applications in scientific research. One area of interest is the development of more potent and selective analogs of 1-[4-(benzyloxy)-3-methoxybenzyl]azepane, which could enhance its utility as a research tool and potential therapeutic agent. Another direction is the investigation of the effects of 1-[4-(benzyloxy)-3-methoxybenzyl]azepane on other biological systems, such as the immune system or the cardiovascular system. Finally, the development of new techniques for studying GPCR signaling pathways, such as optogenetics or super-resolution microscopy, could provide new insights into the mechanisms of action of 1-[4-(benzyloxy)-3-methoxybenzyl]azepane and other GPCR ligands.

Synthesis Methods

The synthesis of 1-[4-(benzyloxy)-3-methoxybenzyl]azepane involves several steps, beginning with the reaction of 3-methoxybenzaldehyde with benzyl bromide to form 4-(benzyloxy)-3-methoxybenzyl bromide. This intermediate is then reacted with azepane in the presence of a base to form the final product, 1-[4-(benzyloxy)-3-methoxybenzyl]azepane. The synthesis of 1-[4-(benzyloxy)-3-methoxybenzyl]azepane has been optimized to yield high purity and yield, making it a practical compound for scientific research.

Scientific Research Applications

1-[4-(benzyloxy)-3-methoxybenzyl]azepane has been investigated for its potential applications in scientific research, particularly in the field of neuroscience. One of the most promising applications of 1-[4-(benzyloxy)-3-methoxybenzyl]azepane is in the study of G protein-coupled receptors (GPCRs), which are a large family of membrane proteins that play a critical role in cellular signaling. 1-[4-(benzyloxy)-3-methoxybenzyl]azepane has been shown to selectively bind to certain GPCRs, making it a valuable tool for studying their function and regulation.

properties

IUPAC Name |

1-[(3-methoxy-4-phenylmethoxyphenyl)methyl]azepane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27NO2/c1-23-21-15-19(16-22-13-7-2-3-8-14-22)11-12-20(21)24-17-18-9-5-4-6-10-18/h4-6,9-12,15H,2-3,7-8,13-14,16-17H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUIWZXUBBSVGAL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CN2CCCCCC2)OCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[4-(Benzyloxy)-3-methoxybenzyl]azepane | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

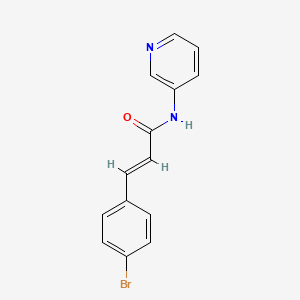

![N'-[(2,4-dimethylbenzoyl)oxy]-4-methoxybenzenecarboximidamide](/img/structure/B5788282.png)

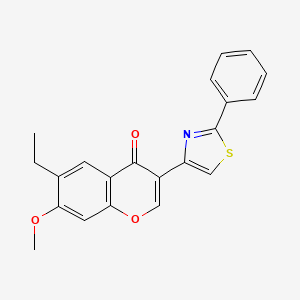

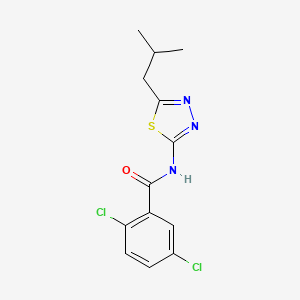

![methyl {[4-ethyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5788298.png)

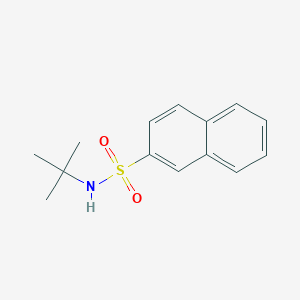

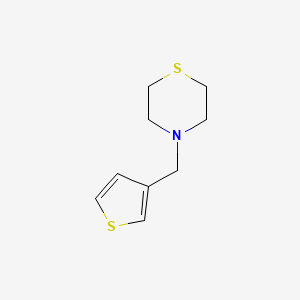

![4-methyl-N-[2-(methylthio)phenyl]benzenesulfonamide](/img/structure/B5788351.png)

![N'-[3-({[4-(difluoromethyl)-6-methyl-2-pyrimidinyl]thio}methyl)-4-methoxybenzylidene]-2-(4-methoxyphenyl)acetohydrazide](/img/structure/B5788364.png)

![N-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}-4-methoxybenzamide](/img/structure/B5788379.png)

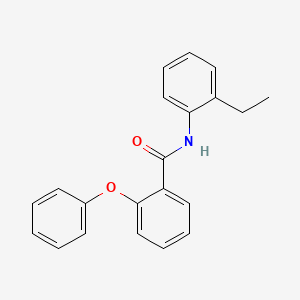

![N-[2-(4-methoxyphenyl)ethyl]-2-biphenylcarboxamide](/img/structure/B5788387.png)